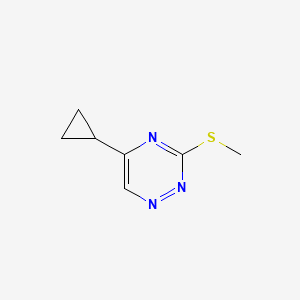
as-Triazine, 5-cyclopropyl-3-(methylthio)-
Beschreibung
as-Triazine, 5-cyclopropyl-3-(methylthio)-: is a derivative of the triazine family, which is a class of nitrogen-containing heterocycles Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Eigenschaften
CAS-Nummer |
69466-76-8 |
|---|---|
Molekularformel |
C7H9N3S |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
5-cyclopropyl-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C7H9N3S/c1-11-7-9-6(4-8-10-7)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YEXGZTRYYPXSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CN=N1)C2CC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-3-(methylthio)-as-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with cyclopropylamine and methylthiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, reagents, and reaction conditions is optimized to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-cyclopropyl-3-(methylthio)-as-triazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-3-(methylthio)-as-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-3-(methylthio)-as-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity. The exact molecular targets and pathways involved can vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
2,4,6-trisubstituted-1,3,5-triazines: These compounds have similar structural features but different substituents, leading to variations in their properties and applications.
Melamine derivatives: Known for their use in materials science and agriculture, these compounds share the triazine core but have different functional groups.
Uniqueness: 5-cyclopropyl-3-(methylthio)-as-triazine is unique due to the presence of the cyclopropyl and methylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


